(Oxybis(2,1-phenylene))bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxybis(2,1-phenylene))bis(trimethylsilane) is a chemical compound with the molecular formula C18H26OSi2. It is also known by other names such as 1,2-Bis(trimethylsiloxy)benzene and 1,2-Benzenediol bis(trimethylsilyl) ether . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(trimethylsilane) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
C6H4(OH)2+2ClSi(CH3)3→C6H4(OSi(CH3)3)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (Oxybis(2,1-phenylene))bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: The major products are silanols.
Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.
Scientific Research Applications
(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals where protection of hydroxyl groups is required.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trimethylsiloxy)benzene
- 1,2-Benzenediol bis(trimethylsilyl) ether
Uniqueness
(Oxybis(2,1-phenylene))bis(trimethylsilane) is unique due to its specific structure, which provides effective protection for diols in synthetic chemistry. Its stability and ease of removal make it a preferred choice over other silyl ethers .
Properties
CAS No. |
18055-73-7 |
---|---|
Molecular Formula |
C18H26OSi2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
InChI Key |
JPFXLVNHJPVYDO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.